molecular formula C9H7N3O4 B1313876 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-18-6

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid

Cat. No.: B1313876
CAS No.: 59128-18-6
M. Wt: 221.17 g/mol
InChI Key: VWKQCRUKPBJKEK-UHFFFAOYSA-N
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Description

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid is a chemical compound with the molecular formula C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol . It is characterized by the presence of a nitro group attached to an imidazo[1,2-a]pyridine ring, which is further connected to an acetic acid moiety. This compound is typically a pale-yellow to yellow-brown solid .

Preparation Methods

The synthesis of 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid involves several stepsThe reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective nitration of the imidazo[1,2-a]pyridine ring .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity. The compound is typically synthesized in bulk using large-scale reactors and purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The exact pathways and targets are still under investigation, but it is thought to involve the disruption of microbial cell membranes and inhibition of key enzymes .

Comparison with Similar Compounds

2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid can be compared with other nitroimidazole derivatives, such as metronidazole and tinidazole. These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of the imidazo[1,2-a]pyridine ring and the acetic acid moiety in this compound distinguishes it from other related compounds, potentially offering different pharmacological properties .

Similar compounds include:

  • Metronidazole
  • Tinidazole
  • Secnidazole

These compounds are primarily used as antimicrobial agents, but their specific applications and mechanisms of action can vary .

Properties

IUPAC Name

2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c13-9(14)3-6-4-11-5-7(12(15)16)1-2-8(11)10-6/h1-2,4-5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKQCRUKPBJKEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264223
Record name 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59128-18-6
Record name 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59128-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitroimidazo[1,2-a]pyridine-2-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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